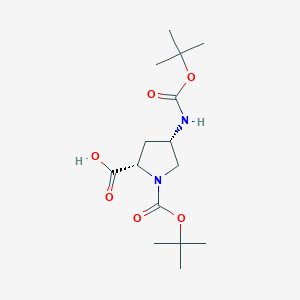
6-カルボキシキノキサリンエチルエステル
概要
説明
Ethyl Quinoxaline-6-carboxylate is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. The structure of Ethyl Quinoxaline-6-carboxylate consists of a quinoxaline ring with an ethyl ester group attached to the 6th position.
科学的研究の応用
Ethyl Quinoxaline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research has shown its potential in developing treatments for diseases such as tuberculosis and malaria.
Industry: It is used in the production of dyes, fluorescent materials, and organic semiconductors.
作用機序
Target of Action
Ethyl Quinoxaline-6-carboxylate, like other quinoxaline derivatives, has been found to interact with a variety of targets, receptors, and microorganisms Quinoxaline derivatives have been used in the design and development of numerous bioactive molecules .
Mode of Action
These compounds have been shown to interact with their targets, leading to a wide range of physicochemical and biological activities
Biochemical Pathways
Quinoxaline derivatives, including Ethyl Quinoxaline-6-carboxylate, can affect various biochemical pathwaysQuinoxaline derivatives have been used in the design and development of numerous bioactive molecules, suggesting they may influence a wide range of biochemical pathways .
Result of Action
Quinoxaline derivatives have been shown to demonstrate a wide range of physicochemical and biological activities . These activities suggest that Ethyl Quinoxaline-6-carboxylate may have diverse molecular and cellular effects.
Action Environment
The action, efficacy, and stability of Ethyl Quinoxaline-6-carboxylate can be influenced by various environmental factors These factors could include the presence of other compounds, pH levels, temperature, and more.
This will no doubt be helpful for researchers anticipating a comprehensive overview of quinoxaline derivatives and will benefit future development in this fascinating area of study .
生化学分析
Biochemical Properties
Ethyl Quinoxaline-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as quinoxaline oxidoreductase, which catalyzes the reduction of quinoxaline derivatives. This interaction is crucial for the compound’s role in redox reactions, where it acts as an electron acceptor. Additionally, Ethyl Quinoxaline-6-carboxylate can bind to proteins involved in cellular signaling pathways, influencing their activity and stability .
Cellular Effects
Ethyl Quinoxaline-6-carboxylate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation. Studies have also indicated that Ethyl Quinoxaline-6-carboxylate can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of Ethyl Quinoxaline-6-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, the compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to altered cellular functions. Additionally, Ethyl Quinoxaline-6-carboxylate can interact with transcription factors, influencing gene expression and subsequently affecting protein synthesis. These molecular interactions are critical for the compound’s biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl Quinoxaline-6-carboxylate have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl Quinoxaline-6-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
The effects of Ethyl Quinoxaline-6-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At high doses, Ethyl Quinoxaline-6-carboxylate can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications .
Metabolic Pathways
Ethyl Quinoxaline-6-carboxylate is involved in several metabolic pathways, including those related to redox reactions and cellular respiration. The compound interacts with enzymes such as quinoxaline oxidoreductase, which plays a role in its metabolism. Additionally, Ethyl Quinoxaline-6-carboxylate can affect metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Ethyl Quinoxaline-6-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to membrane transporters, facilitating its uptake into cells. Once inside the cell, Ethyl Quinoxaline-6-carboxylate can interact with intracellular binding proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and its ability to reach target sites within the cell .
Subcellular Localization
The subcellular localization of Ethyl Quinoxaline-6-carboxylate is an important factor in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the mitochondria and nucleus. This localization is mediated by targeting signals and post-translational modifications that direct Ethyl Quinoxaline-6-carboxylate to these compartments. In the mitochondria, the compound can influence cellular respiration and energy production, while in the nucleus, it can affect gene expression and DNA repair processes .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl Quinoxaline-6-carboxylate can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with diethyl oxalate under reflux conditions. The reaction typically takes place in an ethanol solvent, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of Ethyl Quinoxaline-6-carboxylate often employs green chemistry principles to minimize environmental impact. Catalysts such as titanium silicate or phosphate-based heterogeneous catalysts are used to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Ethyl Quinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products
Oxidation: Quinoxaline-6-carboxylic acid.
Reduction: Quinoxaline-6-methanol.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- Quinoxaline-6-carboxylic acid
- Quinoxaline-6-methanol
- Quinoxaline-6-thiol
Uniqueness
Ethyl Quinoxaline-6-carboxylate is unique due to its ethyl ester group, which imparts distinct chemical properties and reactivity. This functional group allows for versatile modifications, making it a valuable intermediate in the synthesis of various quinoxaline derivatives.
特性
IUPAC Name |
ethyl quinoxaline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)8-3-4-9-10(7-8)13-6-5-12-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGWBCOZLWDYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617766 | |
| Record name | Ethyl quinoxaline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6924-72-7 | |
| Record name | Ethyl 6-quinoxalinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6924-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl quinoxaline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)





![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)
![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)


